2-(4-Acetylphenyl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Acetylphenyl)-2,2-difluoroacetic acid is an organic compound that features a phenyl ring substituted with an acetyl group and a difluoroacetic acid moiety
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to react rapidly with certain compounds to form stable derivatives . The acetylphenyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Result of Action
The compound’s potential to form stable derivatives through reactions with certain compounds suggests it could have significant effects at the molecular level .
Action Environment
The action, efficacy, and stability of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid can be influenced by various environmental factors. For instance, the pH level strongly influences the rate of reaction of boronic acids and their esters, which are considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-acetylphenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an aqueous-organic solvent mixture, often with a base such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(4-Carboxyphenyl)-2,2-difluoroacetic acid.
Reduction: 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2,2-difluoroacetic acid
- 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
- 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Uniqueness
2-(4-Acetylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both an acetyl group and a difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
2-(4-acetylphenyl)-2,2-difluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)7-2-4-8(5-3-7)10(11,12)9(14)15/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXUINTPQGRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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